molecular formula C17H16N4O3S B2515028 (5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 866156-89-0

(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2515028
CAS RN: 866156-89-0
M. Wt: 356.4
InChI Key: FGBHIENLRYOSLT-GXDHUFHOSA-N
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Description

(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Thiazolidinediones and Their Applications

Thiazolidinediones (TZDs) are a class of compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis of these compounds often involves green chemistry approaches, highlighting their environmental benefits alongside their biological significance. The presence of sulfur in the thiazolidine motif enhances their pharmacological properties, making them valuable in the synthesis of diverse bioactive compounds (Sahiba et al., 2020).

Pyrazolines and Their Therapeutic Potential

Pyrazolines are recognized for their antimicrobial, anti-inflammatory, analgesic, and antidepressant properties. Their synthesis has been patented extensively, with therapeutic applications ranging from cancer treatment to neuroprotective and antidiabetic effects. This diversity in biological activity underscores the potential of pyrazolines in drug discovery and their role in developing novel therapeutic agents (Shaaban et al., 2012).

Pyrazolo[1,5-a]pyrimidines in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is notable for its broad range of medicinal properties, including anticancer and CNS agent applications. This scaffold's versatility in drug discovery is highlighted by its use as a building block for developing drug-like candidates with significant biological activities (Cherukupalli et al., 2017).

properties

IUPAC Name

(5E)-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-21(15-11-18-6-7-19-15)8-9-24-13-4-2-12(3-5-13)10-14-16(22)20-17(23)25-14/h2-7,10-11H,8-9H2,1H3,(H,20,22,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHIENLRYOSLT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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